molecular formula C9H11NO B1606553 N,3-dimethylbenzamide CAS No. 74786-81-5

N,3-dimethylbenzamide

Cat. No. B1606553
CAS RN: 74786-81-5
M. Wt: 149.19 g/mol
InChI Key: WKSODUAHKWBHQZ-UHFFFAOYSA-N
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Description

N,3-dimethylbenzamide is a compound that is commonly used in insect repellants . It is believed to work as such because mosquitoes intensely dislike its smell . It is also an effective solvent and may dissolve plastics, rayon, spandex, other synthetic fabrics, and painted or varnished surfaces .


Synthesis Analysis

N,N-Diethyl-3-methylbenzamide (DEET) has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . It is the most widely used insect repellent and is shown to serve this role . The synthesis of N,3-dimethylbenzamide involves the reaction of 2-aminoquinoline with a Grignard reagent, followed by nitration .


Molecular Structure Analysis

The molecular formula of N,3-dimethylbenzamide is C9H11NO . Its molecular weight is 149.1897 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

N,3-dimethylbenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .


Physical And Chemical Properties Analysis

N,3-dimethylbenzamide has a density of 1.1±0.1 g/cm3 . Its boiling point is 237.7±29.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.5±3.0 kJ/mol . The flash point is 97.6±24.3 °C .

Scientific Research Applications

Metabolic Processes

  • Microsomal Demethylation : N,N-Dimethylbenzamides, such as N,3-dimethylbenzamide, undergo metabolic processes in rat liver microsomes. This results in the formation of N-methylbenzamides and formaldehyde. The intermediate compound, N-hydroxymethyl-N-methylbenzamide, is formed during this process (Constantino, Rosa, & Iley, 1992).

  • In Vitro Metabolism : The metabolism of N-picolyl-3,5-dimethylbenzamides, a variant of N,3-dimethylbenzamide, has been studied 'in vitro'. Techniques like TLC and HPLC were used to identify the metabolites formed (Caputo, Viola, Grosa, Rocco, & Biglino, 1986).

Chemical Synthesis and Reactions

  • Synthesis Techniques : There are methods for synthesizing 3,5-Dimethylbenzamide, a related compound, which involve oxidizing mesitylene with dilute nitric acid, followed by chloridizing and reacting with freezing ammonia (Zheng Su, 2003).

  • spectroscopy. This includes examining the barriers to rotation about the CN bond in substituted N,N-dimethylbenzamides, providing insights into their molecular behavior and interactions (Jackman, Kavanagh, & Haddon, 1969).
  • Oxidation Studies : The oxidation of N,N-dimethylbenzamides to N-formyl-N-methylbenzamides has been explored. This process is consistent with a mechanism involving hydrogen atom abstraction from the substrate (Iley, Constantino, Norberto, & Rosa, 1990).

Synthesis and Utility in Organic Chemistry

  • Chemical Synthesis Utility : N,N-Dimethylbenzamide and related compounds are used in reactions with vicinal cis-diols to create cyclic acetals. These acetals serve as temporary protecting groups in organic synthesis, illustrating the versatility of N,3-dimethylbenzamide derivatives (Hanessian & Moralioglu, 1972).

Hydration and Molecular Structure Studies

  • Hydration Studies : The structure of hydrated N,N-dimethylbenzamide has been analyzed using infrared absorption spectra. This study highlights the molecular interactions and structure of N,N-dimethylbenzamide in various hydration states (Kobayashi & Matsushita, 1990).

Synthesis and Modification

  • Synthesis of Derivatives : Research includes the synthesis of specific derivatives like 2-Amino-5-chloro-N,3-dimethylbenzamide, showing the potential for creating a variety of compounds starting from N,3-dimethylbenzamide (Zhang Zho, 2014).

Safety And Hazards

N,3-dimethylbenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

N,N-Diethyl-3-methylbenzamide (DEET) has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . This opens up new possibilities for the use of this compound in the synthesis of other compounds .

properties

IUPAC Name

N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSODUAHKWBHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359491
Record name N,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethylbenzamide

CAS RN

74786-81-5
Record name N,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
MX Feng, H Zou, YQ Lu - Hepatobiliary & Pancreatic Diseases International, 2023 - Elsevier
Background 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the synthesis of pesticides and pharmaceuticals. However, no literature currently exists on 2-amino-5-…
Number of citations: 3 www.sciencedirect.com
L Yang, B Wang, H Zheng, B Liu, J You, M Wu - 2014 - pdf.hanspub.org
In a single-chamber electrolytic cell, platinum as the anode and cathode, dilute sulfuric acid as the supporting electrolyte, 40wt.% hydrobromic acid in H2O as the reactant, 2-amino-N, 3-…
Number of citations: 2 pdf.hanspub.org
X Mei, Y Liang, KB Li - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C9H12N2O, the mean plane through the amide group and the benzene ring form a dihedral angle of 33.93 (7). An intramolecular N—H⋯O hydrogen bond is …
Number of citations: 12 scripts.iucr.org
W Qin - IOP Conference Series: Materials Science and …, 2018 - iopscience.iop.org
This paper reported summary of the author's study on the synthesis of AnthranilicDiamides Insecticide. The study consist ofthree sections. This article will briefly introduce the …
Number of citations: 3 iopscience.iop.org
Z Wu, Y Geng, X Lu, Y Shi, G Wu… - Proceedings of the …, 2019 - National Acad Sciences
Necroptosis and ferroptosis are two distinct necrotic cell death modalities with no known common molecular mechanisms. Necroptosis is activated by ligands of death receptors such as …
Number of citations: 336 www.pnas.org
GJ Yoshida - Apoptosis, 2020 - Springer
I read with great interest the work by Lee et al., in which apoptotic agent TRAIL in combination with erastin significantly induces apoptosis with oligomerization of Bax and disruption of …
Number of citations: 10 link.springer.com
WJ Zhou, L Zhang, W Xiao, HJ Chen… - Journal of …, 2017 - Wiley Online Library
A series of novel anthranilic diamide derivatives incorporating 1,3,4‐oxadiazole or nitrogen‐containing saturated heterocyclic moieties were synthesized, characterized, and evaluated …
Number of citations: 4 onlinelibrary.wiley.com
N Muniraj, KR Prabhu - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
A Co(III)‐catalyzed C−H activation reaction for ortho‐alkenylation of benzamides (aryl/heteroaryl) and C2‐alkenylation of indole derivatives have been developed using alkynyl …
Number of citations: 37 onlinelibrary.wiley.com
S Yang, J Tang, H Peng, C Pu, S Fan… - Pest Management …, 2023 - Wiley Online Library
BACKGROUND Agricultural pests have caused huge losses in agricultural production and threaten global food security. Synthetic insecticides remain the major control method. …
Number of citations: 3 onlinelibrary.wiley.com
BS Bhakuni, A Yadav, S Kumar, S Patel… - The Journal of …, 2014 - ACS Publications
A new reaction for the synthesis of dimethylisoindolinones has been presented from 2-halo-N-isopropyl-N-alkylbenzamide substrates and KO t Bu by the selective C–C coupling of an …
Number of citations: 72 pubs.acs.org

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